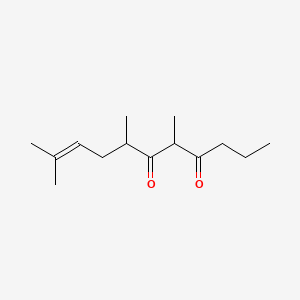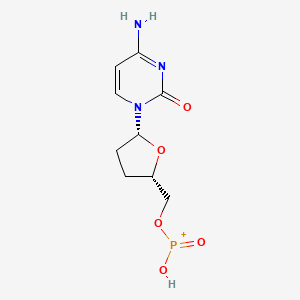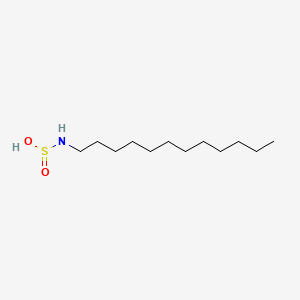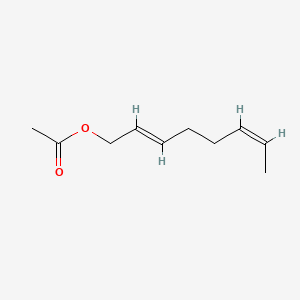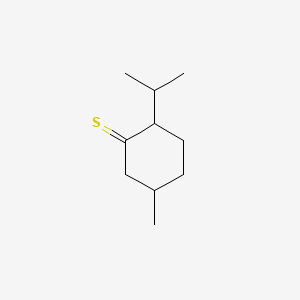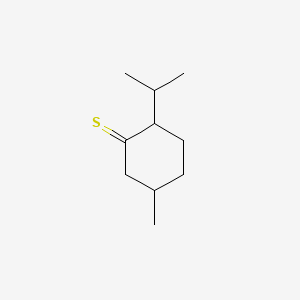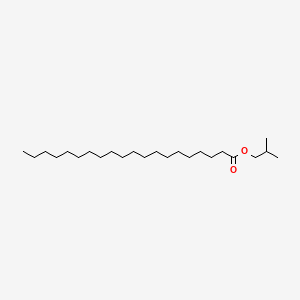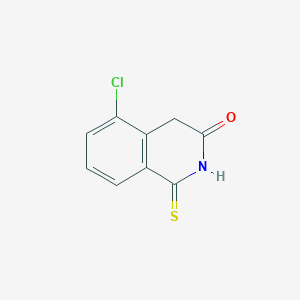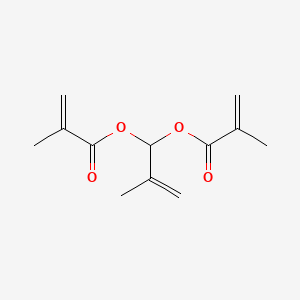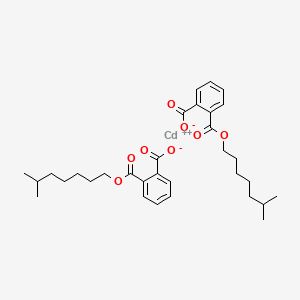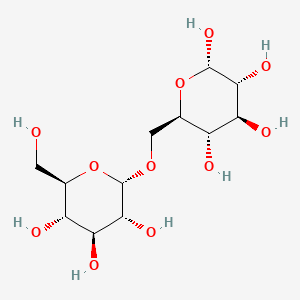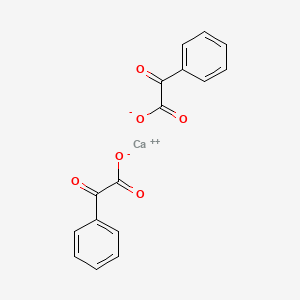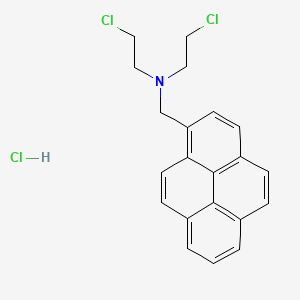
2-chloro-N-(2-chloroethyl)-N-(pyren-1-ylmethyl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-chloroethyl)-N-(pyren-1-ylmethyl)ethanamine;hydrochloride is a synthetic organic compound that features a pyrene moiety, which is known for its aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N-(pyren-1-ylmethyl)ethanamine;hydrochloride typically involves the reaction of pyrene with appropriate chlorinated reagents under controlled conditions. The process may include:
Step 1: Chlorination of pyrene to introduce the chloroethyl group.
Step 2: Reaction with ethanamine to form the desired compound.
Reaction Conditions: These reactions are usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions may be used to modify the functional groups.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential use in drug development due to its unique structure.
Industry: Applications in materials science, particularly in the development of new polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets. For example, the pyrene moiety might intercalate with DNA, affecting its function. The chloroethyl groups could participate in alkylation reactions, modifying biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chloroethyl)-N-(phenylmethyl)ethanamine;hydrochloride
- 2-chloro-N-(2-chloroethyl)-N-(naphthylmethyl)ethanamine;hydrochloride
Uniqueness
The presence of the pyrene moiety distinguishes 2-chloro-N-(2-chloroethyl)-N-(pyren-1-ylmethyl)ethanamine;hydrochloride from other similar compounds. Pyrene’s aromatic properties and potential for π-π interactions make it unique and valuable for specific applications.
Properties
CAS No. |
3765-68-2 |
|---|---|
Molecular Formula |
C21H20Cl3N |
Molecular Weight |
392.7 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-(pyren-1-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C21H19Cl2N.ClH/c22-10-12-24(13-11-23)14-18-7-6-17-5-4-15-2-1-3-16-8-9-19(18)21(17)20(15)16;/h1-9H,10-14H2;1H |
InChI Key |
SRUWUHRCPOMPJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN(CCCl)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


